N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 941928-44-5
VCID: VC6252259
InChI: InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20)
SMILES: CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide

CAS No.: 941928-44-5

Cat. No.: VC6252259

Molecular Formula: C17H18N2O5S

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide - 941928-44-5

Specification

CAS No. 941928-44-5
Molecular Formula C17H18N2O5S
Molecular Weight 362.4
IUPAC Name N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide
Standard InChI InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20)
Standard InChI Key KWUYEDVQRKQTLC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide, delineates its three primary components:

  • Benzodioxepine Core: A seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 5, with partial saturation at the 3,4-positions.

  • Sulfonamide Linkage: A sulfonyl group (-SO₂-) bridges the benzodioxepine ring and the aniline moiety, forming a sulfonamide (-NHSO₂-) functional group.

  • Acetamide Substituent: The N-acetyl group (-NHCOCH₃) is attached to the para position of the aniline ring.

The SMILES string CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 and InChIKey KWUYEDVQRKQTLC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₅S
Molecular Weight362.4 g/mol
CAS Registry Number941928-44-5
XLogP32.5 (estimated)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (O, S=O, N)

Synthetic Strategies and Precursor Chemistry

Retrosynthetic Analysis

The synthesis of N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide likely proceeds through the following intermediates:

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2): A primary amine serving as the benzodioxepine precursor .

  • 7-Sulfonyl Chloride Derivative: Generated via chlorosulfonation of the amine.

  • 3-Acetamidoaniline: The acetamide-bearing aniline nucleophile.

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine

This intermediate is synthesized through cyclization of o-aminophenol derivatives with 1,3-dibromopropane under basic conditions . Key properties include:

  • Melting Point: 81°C

  • Boiling Point: 123–128°C at 0.2 mmHg

  • Solubility: High solubility in ethanol and acetone .

Chlorosulfonation

Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 7 of the benzodioxepine ring. This step typically requires anhydrous conditions to avoid hydrolysis.

Coupling with 3-Acetamidoaniline

The sulfonyl chloride reacts with 3-acetamidoaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond. Purification via recrystallization yields the final product.

Table 2: Comparative Analysis of Key Intermediates

CompoundMolecular FormulaMolecular WeightSolubility Profile
3,4-Dihydro-2H-1,5-benzodioxepin-7-amineC₉H₁₁NO₂165.19 g/molEthanol, acetone, water
N-[3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamideC₁₇H₁₈N₂O₅S362.4 g/molLimited data

Physicochemical Properties and Stability

Solubility and Partition Coefficients

While experimental solubility data for the target compound remain unpublished, its logP value (estimated at 2.5) suggests moderate lipophilicity, favoring membrane permeability. The sulfonamide group enhances water solubility relative to unsubstituted benzodioxepines, though the acetamide moiety may reduce crystallinity.

Thermal Stability

Differential scanning calorimetry (DSC) data are unavailable, but analogous sulfonamides exhibit decomposition temperatures above 200°C. Storage recommendations for similar compounds advise protection from light and moisture at room temperature .

Hypothesized Biological Activities and Mechanisms

Antimicrobial Activity

Sulfonamide derivatives historically exhibit antibacterial properties by inhibiting dihydropteroate synthase. The acetamide group may modulate selectivity against Gram-positive pathogens .

Central Nervous System (CNS) Applications

Benzodioxepines are known for sedative and anxiolytic effects. The sulfonamide linkage may enhance blood-brain barrier penetration, positioning this compound as a candidate for neuropsychiatric drug development .

Research Gaps and Future Directions

Synthetic Optimization

  • Catalytic Efficiency: Replace stoichiometric bases (e.g., pyridine) with organocatalysts to improve atom economy.

  • Green Chemistry: Explore water- or solvent-free conditions for sulfonamide coupling .

Biological Screening

Priority assays should include:

  • Bromodomain Binding Affinity: Fluorescence polarization assays using recombinant BRD4.

  • Cytotoxicity Profiling: MTT assays in HEK293 and HepG2 cell lines.

  • ADMET Predictions: In silico modeling of absorption, distribution, and CYP450 interactions.

Structural Analog Development

  • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzodioxepine ring to enhance metabolic stability.

  • Explore replacing the acetamide with urea or carbamate groups to modulate solubility .

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